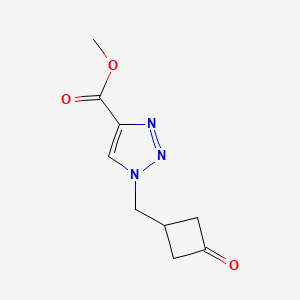

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl ester at position 4 and a 3-oxocyclobutylmethyl group at position 1 (Figure 1). The 3-oxocyclobutyl moiety introduces both steric strain (due to the four-membered ring) and electronic effects (via the ketone group), distinguishing it from simpler triazole derivatives. This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" .

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylate |

InChI |

InChI=1S/C9H11N3O3/c1-15-9(14)8-5-12(11-10-8)4-6-2-7(13)3-6/h5-6H,2-4H2,1H3 |

InChI Key |

DROHLGJLZQNSFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2CC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

- The methyl 1H-1,2,3-triazole-4-carboxylate scaffold can be prepared by cyclization reactions involving hydrazine derivatives or azide-alkyne cycloaddition ("Click" chemistry) methods.

- A representative method involves the reaction of methyl 4-azido-1H-1,2,3-triazole-4-carboxylate precursors with appropriate alkynes under copper(I) catalysis to yield the triazole ring system.

- Alternatively, methyl 1H-1,2,3-triazole-4-carboxylate can be synthesized via methylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives under mild conditions.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Methyl 1H-1,2,3-triazole-4-carboxylate (1 equiv), K2CO3 (1.5 equiv), DMF, N2 atmosphere, 0°C to RT | Deprotonation of triazole nitrogen | Ensures nucleophilicity |

| 2 | 3-Oxocyclobutylmethyl bromide (1.2 equiv) added dropwise | Alkylation reaction | 70-85% yield typical |

| 3 | Stirring for 12-24 hours at room temperature | Completion monitored by TLC or LC-MS | Purification by column chromatography |

| 4 | Isolation and characterization | NMR, IR, MS confirm structure | High purity product |

Alternative Synthetic Routes and Innovations

- Some studies have employed "Click" chemistry for triazole ring formation followed by post-functionalization at N-1 with alkyl halides.

- Use of silyl-protected intermediates to improve regioselectivity in alkylation steps has been reported.

- Green chemistry approaches utilize water or ethanol as solvents for initial triazole synthesis, followed by esterification under acid catalysis.

- Catalytic systems involving copper(I) iodide and bases such as Hunig’s base have been optimized for efficient cycloaddition and subsequent functionalization.

Research Findings and Comparative Analysis

Chemical Reactions Analysis

Hydrolysis

Triazole esters like this compound are susceptible to hydrolysis under basic or acidic conditions, yielding carboxylic acids. For example:

-

Basic hydrolysis : Treatment with aqueous NaOH or KOH would convert the methyl ester to the carboxylate salt, followed by acidification to form the carboxylic acid .

-

Enzymatic hydrolysis : Lipases or esterases may catalyze selective hydrolysis under mild conditions.

Amidation

The ester group can react with amines or hydrazines to form amides or hydrazides. For instance:

Cycloaddition Reactions

The triazole ring can participate in [2+2] or [4+2] cycloadditions, though regioselectivity depends on substituents. For example:

-

Diels-Alder analogs : Reactions with dienophiles (e.g., maleic anhydride) may form fused ring systems .

Ring-Opening Reactions

The 3-oxocyclobutyl group is reactive due to ring strain. Potential reactions include:

-

Nucleophilic attack : Grignard reagents or amines may open the cyclobutane ring at the carbonyl position.

-

Reduction : Ketone groups could be reduced to secondary alcohols using NaBH₄ or LiAlH₄ .

Structural and Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉N₃O₃ | |

| Molecular Weight | 195.18 g/mol | |

| SMILES | c1c(nnn1CC2CC(=O)C2)C(=O)O | |

| PubChem CID | 137838536 |

Biological and Chemical Implications

While specific biological data for this compound is limited, triazole derivatives broadly exhibit:

Scientific Research Applications

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as an antifungal and antiviral agent.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The 3-oxocyclobutylmethyl group differentiates the target compound from other triazole carboxylates. Key comparisons include:

Key Observations :

- Electronic Effects: The ketone in the 3-oxocyclobutyl group may increase electrophilicity at the triazole core compared to non-polar substituents (e.g., benzyl or tert-butyl) .

Spectroscopic and Analytical Data Comparison

NMR Chemical Shifts

- Target Compound : Anticipated downfield shift for the triazole proton (H-5) due to electron-withdrawing ketone (cf. δ 8.26–8.22 in benzyl/tert-butyl analogs) .

- Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate : 1H-NMR δ 8.26 (s, 1H, triazole), δ 5.22 (s, 2H, CH2), δ 3.95 (s, 3H, OCH3) .

- Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate : Triazole proton at δ 7.90 (s, 1H) , highlighting substituent-dependent deshielding.

Melting Points and Stability

- Methyl 1-(2-ethoxy-2-oxoethyl) derivative : m.p. 105.2–105.7°C .

- Bulky tert-butyl analogs : Higher melting points due to crystalline packing (e.g., 3e: solid at room temperature) .

- Target Compound : The strained cyclobutane ring may lower melting point compared to rigid aromatic analogs but enhance solubility in polar solvents.

Biological Activity

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉N₃O₃ |

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | 1-[(3-Oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |

| PubChem CID | 137838536 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. Studies have demonstrated that similar triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli due to their ability to interfere with cell wall synthesis and metabolic pathways .

Antiviral Activity

Triazoles are also recognized for their antiviral properties. The compound's structure suggests potential efficacy against viral infections by inhibiting viral replication mechanisms. For instance, related triazole compounds have been studied for their activity against influenza and HIV viruses . The exact mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve disruption of viral entry or replication processes.

Anti-inflammatory Effects

Emerging research has pointed towards the anti-inflammatory properties of triazole derivatives. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on the synthesis of this compound revealed its formation via a cycloaddition reaction involving azides and alkynes under mild conditions. Characterization was performed using NMR and mass spectrometry to confirm the chemical structure .

- Biological Assays : In biological assays, the compound was tested against several pathogens. The results indicated a dose-dependent inhibition of microbial growth, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

- Pharmacological Studies : A pharmacological study highlighted the potential use of this compound in treating infections caused by resistant strains of bacteria. The compound exhibited synergistic effects when combined with other antibiotics, enhancing overall efficacy .

Q & A

Q. Regioselectivity Control :

- Cu(I) Catalysts : Favor 1,4-triazole due to π-π interactions between the catalyst and alkyne.

- Ru Catalysts : Promote 1,5-regiochemistry if ligands are electron-rich, but steric effects from substituents (e.g., 3-oxocyclobutyl) can override this .

How is the compound structurally characterized, and what deviations from ideal geometry are observed?

Basic Research Focus

X-ray crystallography using SHELXL or SHELXS software is standard. Key structural features include:

- Triazole Ring Geometry : Bond lengths (N3–C4: 1.3367 Å; C4–C3: 1.3722 Å) and angles (C–CH₂–N: 112.13°) deviate from ideal tetrahedral geometry due to conjugation and steric strain from the 3-oxocyclobutyl group .

- Crystal Packing : Weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) stabilize the lattice, as seen in methyl 1-(2,6-difluorobenzyl) derivatives .

Q. Experimental Workflow :

- Data collection on a diffractometer (e.g., Enraf-Nonius CAD-4).

- Refinement with SHELXL: H atoms are constrained using riding models (C–H = 0.95–0.99 Å) .

How can regioselectivity be manipulated for alternative triazole isomers in derivatives of this compound?

Q. Advanced Research Focus

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,5-regiochemistry in Ru-catalyzed reactions .

- Substituent Engineering : Electron-withdrawing groups (e.g., carboxylate) on the alkyne favor 1,4-products, while bulky cyclobutyl groups enforce steric control .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic 1,4-products; prolonged heating shifts equilibrium toward 1,5-isomers .

How are contradictions in crystallographic and computational structural data resolved?

Advanced Research Focus

Discrepancies between X-ray data and DFT-optimized geometries often arise from:

- Dynamic Effects : Flexible 3-oxocyclobutyl groups adopt non-planar conformations in solution but crystallize in strained geometries.

- Hydrogen Bonding Artifacts : Crystal packing forces (e.g., C–H⋯O interactions) distort bond angles by up to 5° compared to gas-phase models .

Resolution Strategy : - Compare multiple refinement models (e.g., SHELXL vs. OLEX2 ) and validate with Hirshfeld surface analysis .

What purification strategies optimize yield and purity for this compound?

Q. Advanced Research Focus

- Chromatography : Use high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) for >99% purity. Silica gel flash chromatography (ethyl acetate/hexane) suffices for gram-scale synthesis .

- Recrystallization : Dichloromethane/ether (1:3) yields single crystals suitable for X-ray studies. Avoid methanol due to ester hydrolysis risks .

- Dry Loading : Adsorb crude product onto Celite before column chromatography to prevent streaking .

How are computational methods used to validate experimental data for this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts (δ 3.95 ppm for COOCH₃) and compare with experimental ¹H/¹³C NMR .

- Molecular Dynamics : Simulate solvent effects on conformation using GROMACS; correlate with NOESY data to confirm solution-state structures .

- SHELX Refinement : Apply TWINABS for high-resolution data to model disorder in the cyclobutyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.